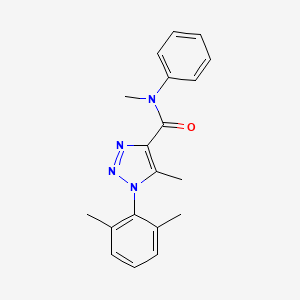

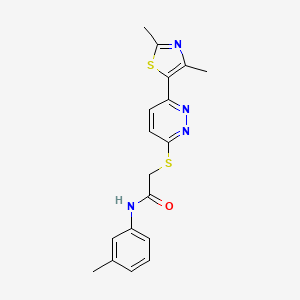

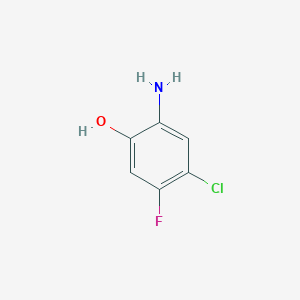

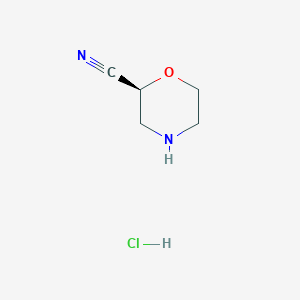

1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2,6-dimethylphenyl isocyanide . Isocyanides are organic compounds that feature a carbon-nitrogen triple bond with the nitrogen attached to an organic group. They are used in a variety of chemical reactions, particularly in the synthesis of other organic compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as lidocaine are synthesized through a two-part process involving amide formation and preparation of the final compound . The process involves various reactions including SN2 reactions and macroscale recrystallization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques allow for the identification of the molecular structure and the confirmation of the structures of intermediates and the final product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve a series of steps including substitution reactions and salting reactions . The risk of these reactions has been evaluated using a reaction calorimeter and accelerating rate calorimetry (ARC) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) . These techniques allow for the determination of the crystal structure of the final product .Scientific Research Applications

Cycloaddition Reactions

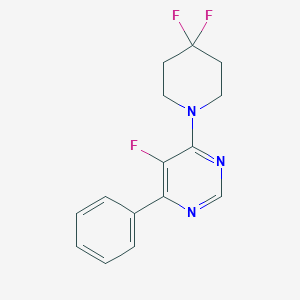

The compound has been utilized in studies exploring cycloaddition reactions. For instance, derivatives of 1,2,3-triazoles, which share a core structure with the compound , have been used in [2 + 2] cycloadditions. These reactions are fundamental in organic synthesis, providing a pathway to various cyclic compounds. The research by Ghose and Gilchrist (1991) demonstrated the versatility of triazole derivatives in forming cycloadducts through reactions with cyclohexanone and 4-chlorobenzaldehyde, showcasing the potential of such compounds in synthetic chemistry S. Ghose, T. L. Gilchrist, 1991.

Fluorescent Molecular Probes

Another significant application of triazole derivatives is in the development of fluorescent molecular probes. These compounds are crucial for studying biological events and processes due to their high sensitivity and specificity. Diwu et al. (1997) synthesized new fluorescent solvatochromic dyes, demonstrating the role of electron transfer systems in these molecules and their utility in biological research Z. Diwu, Yixin Lu, Cailan Zhang, D. Klaubert, R. Haugland, 1997.

Synthesis of Novel Compounds

Research also includes the synthesis of new triazole derivatives with potential pharmacological properties, including anticonvulsive activity. Although specific applications to epilepsy and conditions of tension were mentioned, the focus here is on the synthetic versatility of triazole compounds in producing a variety of derivatives with significant biological activities R. Shelton, 1981.

Antitumor Activity

The compound's framework has been utilized in the synthesis of new antitumor compounds, such as dimethyltriazenophenylimidazoldes based on 4(5)-[(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (decarbazin), highlighting the potential of triazole derivatives in cancer therapy M. Iradyan, N. Iradyan, G. M. Stepanyan, F. Arsenyan, B. T. Garibdzhanyan, 2001.

Material Science Applications

In material science, the triazole compound has contributed to the development of thermally stable and organosoluble aromatic polyamides, demonstrating the role of phenyl-1,3,5-triazine functional groups in enhancing polymer stability and solubility, which is essential for high-performance materials Guipeng Yu, Bin Li, Junling Liu, Shaofei Wu, Haijun Tan, Chun-yue Pan, X. Jian, 2012.

Mechanism of Action

Target of Action

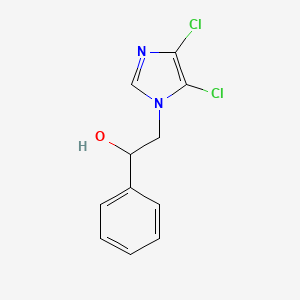

A structurally similar compound, n-(2,6-dimethylphenyl)-5-phenylimidazo [1,5-a]pyrazin-8-amine, is known to target the tyrosine-protein kinase lck in humans . This protein plays a key role in T-cell activation and signal transduction.

Pharmacokinetics

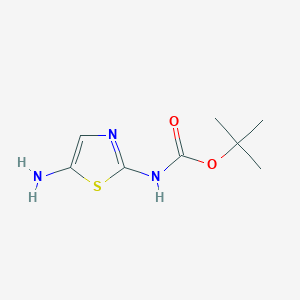

A structurally similar compound, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624), was found to be well absorbed (93%) but underwent extensive first-pass metabolism in rats, resulting in a bioavailability of 53% .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,6-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-13-9-8-10-14(2)18(13)23-15(3)17(20-21-23)19(24)22(4)16-11-6-5-7-12-16/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHAXSKNBQRLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)

![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)